molecular formula C18H29NO3S B4552397 [(2,5-Dimethyl-4-propoxyphenyl)sulfonyl]cycloheptylamine

[(2,5-Dimethyl-4-propoxyphenyl)sulfonyl]cycloheptylamine

Cat. No.: B4552397
M. Wt: 339.5 g/mol
InChI Key: WOJXEIWJFBCMHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(2,5-Dimethyl-4-propoxyphenyl)sulfonyl]cycloheptylamine is a useful research compound. Its molecular formula is C18H29NO3S and its molecular weight is 339.5 g/mol. The purity is usually 95%.
The exact mass of the compound N-cycloheptyl-2,5-dimethyl-4-propoxybenzenesulfonamide is 339.18681496 g/mol and the complexity rating of the compound is 438. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

A study on the synthesis, characterization, and computational analysis of a related sulfonamide molecule, N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide (NDMPMBS), provides insights into the structural and electronic properties of such compounds. This research involved SCXRD studies, spectroscopic tools, and DFT/B3LYP/6-311G++(d,p) level theory calculations to understand the molecular interactions and stability of the synthesized compound. The experimental and computational spectral data showed excellent agreement, providing a foundation for understanding the behavior of similar sulfonamide molecules in various applications (Murthy et al., 2018).

Catalytic Applications

Another research area explores the use of sulfonamide-substituted compounds in catalysis. For instance, sulfonamide-substituted iron phthalocyanine has been designed to improve solubility and stability, crucial parameters for oxidation catalysts. This compound demonstrated remarkable stability under oxidative conditions and was effective in the oxidation of cyclohexene to produce allylic ketones, indicating its potential as a catalyst in organic synthesis processes (Işci et al., 2014).

Medicinal Chemistry

In medicinal chemistry, the structure-activity relationship (SAR) of sulfonamide analogs is a significant research area. For instance, a study on 2,2-dimethyl-2H-chromene-based arylsulfonamide analogs of a novel small molecule HIF-1 pathway inhibitor revealed the importance of specific structural motifs for improving pharmacological properties. This research aimed at modifying the chemical structure to enhance the compound's water solubility and overall pharmacological profile, demonstrating the critical role of sulfonamide compounds in the development of new therapeutic agents (Mun et al., 2012).

Chemical Synthesis

Sulfonamide compounds also find applications in chemical synthesis methodologies. For example, N-cyano-N-phenyl-p-methylbenzenesulfonamide was utilized as a cyanation reagent for the synthesis of benzonitriles from aryl bromides, showcasing the utility of sulfonamide derivatives in facilitating diverse chemical transformations. This methodology enabled the efficient synthesis of pharmaceutical intermediates, highlighting the versatility of sulfonamide compounds in organic synthesis (Anbarasan et al., 2011).

Properties

IUPAC Name

N-cycloheptyl-2,5-dimethyl-4-propoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO3S/c1-4-11-22-17-12-15(3)18(13-14(17)2)23(20,21)19-16-9-7-5-6-8-10-16/h12-13,16,19H,4-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOJXEIWJFBCMHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C(=C1)C)S(=O)(=O)NC2CCCCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(2,5-Dimethyl-4-propoxyphenyl)sulfonyl]cycloheptylamine
Reactant of Route 2
Reactant of Route 2
[(2,5-Dimethyl-4-propoxyphenyl)sulfonyl]cycloheptylamine
Reactant of Route 3
[(2,5-Dimethyl-4-propoxyphenyl)sulfonyl]cycloheptylamine
Reactant of Route 4
Reactant of Route 4
[(2,5-Dimethyl-4-propoxyphenyl)sulfonyl]cycloheptylamine
Reactant of Route 5
Reactant of Route 5
[(2,5-Dimethyl-4-propoxyphenyl)sulfonyl]cycloheptylamine
Reactant of Route 6
Reactant of Route 6
[(2,5-Dimethyl-4-propoxyphenyl)sulfonyl]cycloheptylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.